![molecular formula C15H14N2OS B2415893 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide CAS No. 736939-40-5](/img/structure/B2415893.png)
2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide
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Description
“2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Molecular Structure Analysis
The molecular formula of “2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide” is C15H14N2OS. The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Scientific Research Applications
- Researchers have synthesized derivatives of ITMA and evaluated their antiviral potential. For instance:
- Specific derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one , showed promise in inhibiting tuberculosis growth .
- ITMA derivatives have been tested against various fungal pathogens:
- A novel series of phenoxy thiazoles , including ITMA derivatives, were synthesized and screened for their cytotoxic and anti-proliferative effects against multiple cancer cells .
Antiviral Activity
Antitubercular Activity
Fungicidal Activity
Cytotoxic and Anti-Proliferative Effects
RSV Inhibition
properties
IUPAC Name |
2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDFSFIVILSEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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